Etonogestrel-d7 (Major)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

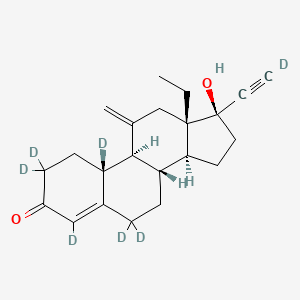

Etonogestrel-d7 (Major) is a deuterated form of etonogestrel, a synthetic progestin used primarily in contraceptive devices such as subdermal implants and vaginal rings . The deuterium labeling in etonogestrel-d7 allows for its use in various scientific research applications, particularly in pharmacokinetic studies to track the compound’s behavior in biological systems .

Preparation Methods

The synthesis of etonogestrel-d7 involves several key steps, starting from a suitable precursor. One common method involves the alkynylation of an oxide, followed by alkaline hydrolysis and acid hydrolysis reactions . These steps are carefully controlled to ensure the incorporation of deuterium atoms at specific positions in the molecule. Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Etonogestrel-d7 undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones.

Reduction: Reduction of the ketone group can yield secondary alcohols.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Etonogestrel-d7 (Major) is a labeled metabolite of Desogestrel and is biologically active . It has a molecular weight of 331.50 and a molecular formula of C22H21D7O2 . It is intended for research use .

While the provided search results do not contain comprehensive data tables or case studies specifically focusing on the applications of Etonogestrel-d7 (Major), they do provide some context regarding etonogestrel (ENG) and its applications, which can inform potential research avenues for its labeled metabolite.

Potential Research Applications Based on Etonogestrel (ENG):

- Pharmacokinetic Studies : Etonogestrel-d7 can be used as an internal standard in UPLC-MS/MS methods for determining etonogestrel concentrations in human plasma . This is crucial for bioequivalence studies and for assessing the reliability of analytical methods .

- Contraceptive Development : Etonogestrel is a hormonal contraceptive used in long-acting multipurpose prevention technologies (MPTs) . Research on Etonogestrel-d7 could be valuable in developing novel drug delivery systems like intravaginal rings (IVRs) or injectable formulations . These MPTs could simultaneously prevent HIV, HSV, and unplanned pregnancies .

- Hormone Replacement Therapy (HRT) :etonogestrel, when studied in combination with estradiol, has demonstrated positive effects in relieving vasomotor symptoms and providing protection from endometrial hyperplasia .

- Drug Delivery Systems : Etonogestrel can be incorporated into in-situ forming implants (ISFIs) for long-acting delivery .etonogestrel-d7 could be used to study the release profiles and stability of such implants .

Mechanism of Action

Etonogestrel-d7 exerts its effects by binding with high affinity to progesterone and estrogen receptors in target organs such as the female reproductive tract, mammary gland, hypothalamus, and pituitary . This binding modulates gene transcription, leading to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the pituitary gland . The result is the inhibition of ovulation and increased viscosity of cervical mucus, preventing sperm penetration .

Comparison with Similar Compounds

Etonogestrel-d7 is compared with other similar compounds such as:

Desogestrel: The parent compound from which etonogestrel is derived.

Levonorgestrel: Another synthetic progestin used in contraceptive devices.

Norethindrone: A synthetic progestin with similar contraceptive properties. Etonogestrel-d7’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies.

Biological Activity

Etonogestrel-d7 (Major) is a deuterated derivative of etonogestrel, a synthetic progestin primarily used in hormonal contraceptives. This article provides a comprehensive overview of the biological activity of Etonogestrel-d7, including its pharmacodynamics, pharmacokinetics, and applications in clinical settings.

Chemical Structure and Properties

Etonogestrel-d7 has a molecular formula of C21H25D7O3 and a molecular weight of approximately 331.5 g/mol. The incorporation of deuterium atoms enhances its stability and utility in pharmacokinetic studies, allowing researchers to trace its metabolic pathways without altering its biological activity significantly.

Etonogestrel-d7 functions primarily as a progestin , exhibiting high affinity for progesterone receptors in target tissues such as the uterus and mammary glands. This binding alters gene expression related to reproductive functions, leading to several biological effects:

- Inhibition of Ovulation : Etonogestrel-d7 prevents ovulation by suppressing the luteinizing hormone surge.

- Endometrial Changes : It alters the endometrial lining, making it less suitable for implantation.

- Cervical Mucus Modification : The compound increases the viscosity of cervical mucus, hindering sperm passage.

These actions are crucial for its effectiveness in contraceptive applications .

Pharmacodynamics

The pharmacodynamic profile of Etonogestrel-d7 is similar to that of etonogestrel. Key pharmacodynamic properties include:

- Agonist Activity : Etonogestrel-d7 acts as an agonist at the progesterone receptor (PR), with a binding affinity of approximately 150% relative to reference ligands .

- Minimal Androgenic Activity : Compared to other progestins like levonorgestrel, it has lower androgenic effects, which may reduce side effects such as acne .

Pharmacokinetics

Etonogestrel-d7 has distinct pharmacokinetic characteristics that are essential for understanding its behavior in the body:

- Bioavailability : When administered via subcutaneous implants or vaginal rings, bioavailability is 100%.

- Volume of Distribution : The mean volume of distribution is about 201 L.

- Half-Life : The elimination half-life ranges from 25 to 29 hours, allowing for sustained contraceptive effects.

- Metabolism : Primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The major metabolites' biological activities remain largely unknown .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of Etonogestrel-d7 in clinical settings:

- Contraceptive Implant Studies :

- Pharmacokinetic Studies :

- Comparative Studies with Other Progestins :

Applications

Etonogestrel-d7 is primarily used in research settings for:

Properties

Molecular Formula |

C22H28O2 |

|---|---|

Molecular Weight |

331.5 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-(2-deuterioethynyl)-13-ethyl-17-hydroxy-11-methylidene-1,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1/i2D,6D2,7D2,12D,17D |

InChI Key |

GCKFUYQCUCGESZ-HETITVLCSA-N |

Isomeric SMILES |

[2H]C#C[C@@]1(CC[C@@H]2[C@@]1(CC(=C)[C@H]3[C@H]2CC(C4=C(C(=O)C(C[C@]34[2H])([2H])[2H])[2H])([2H])[2H])CC)O |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.